molecular formula C10H13ClFN B1448205 3-Fluoro-3-phenylpyrrolidine hydrochloride CAS No. 1803603-31-7

3-Fluoro-3-phenylpyrrolidine hydrochloride

Cat. No.: B1448205
CAS No.: 1803603-31-7
M. Wt: 201.67 g/mol
InChI Key: FRFNPVZBCJGMAE-UHFFFAOYSA-N
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Description

3-Fluoro-3-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . It is a versatile small molecule scaffold used primarily in research settings . The compound features a pyrrolidine ring substituted with a fluorine atom and a phenyl group, making it an interesting subject for various chemical and biological studies.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Fluoro-3-phenylpyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an intermediate in certain biochemical pathways and can influence the activity of specific enzymes. For instance, it may interact with enzymes involved in the synthesis or degradation of neurotransmitters, thereby affecting their levels and activity in the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating neurotransmitter levels. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by enzymes involved in the synthesis or degradation of neurotransmitters, leading to changes in metabolite levels and metabolic flux. These interactions can influence the overall metabolic activity of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within cells can affect its activity and function. For example, the compound may accumulate in specific cellular compartments, leading to localized effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can affect gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-phenylpyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine precursor. One common method includes the reaction of 3-phenylpyrrolidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-phenylpyrrolidine hydrochloride is unique due to the presence of both the fluorine atom and phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable scaffold for the development of new compounds with specific desired properties .

Properties

IUPAC Name

3-fluoro-3-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFNPVZBCJGMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.